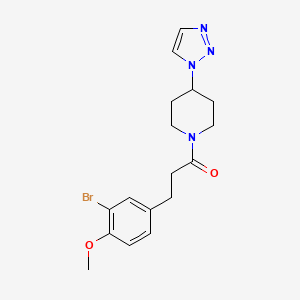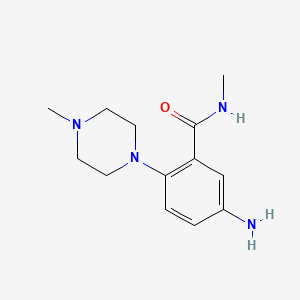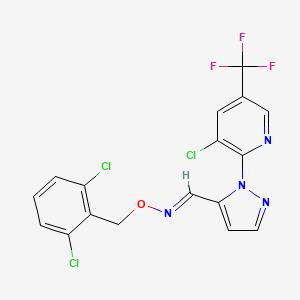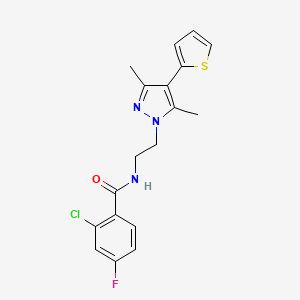
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C17H21BrN4O2 and its molecular weight is 393.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical Synthesis and Derivatives : The synthesis of compounds related to "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one" often involves complex reactions that yield a variety of derivatives. These derivatives are studied for their chemical properties and potential applications in different fields, including medicinal chemistry and materials science. For instance, methods of synthesis and the pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol are described, showcasing the diversity and potential of piperidine-based compounds (Vardanyan, 2018).
Biological and Pharmacological Research
Antimicrobial Activities : Some derivatives of 1,2,4-triazole, a component of the chemical structure , have been synthesized and shown to possess antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents. For example, novel triazole derivatives have been studied for their antimicrobial properties, providing insights into their potential therapeutic applications (Bektaş et al., 2007).
Molecular Docking and Drug Design : The compound's related derivatives have been subject to molecular docking studies to understand their binding mechanisms with biological targets. This research is crucial for drug design, particularly in identifying highly selective antagonists for specific receptors. For example, arylpiperazine derivatives, which share a similar structural motif, have been analyzed for bioactivity against α1A-adrenoceptor, serving as a basis for better drug design (Xu et al., 2016).
Material Science and Other Applications
- Polymorphism and Crystal Structure Analysis : The study of polymorphism and crystal structure of related compounds provides essential insights into their physical properties and stability, which is critical for the development of pharmaceutical formulations. For instance, polymorphs of ASP3026, a compound with a similar piperazine component, have been identified and studied to optimize solid formulations (Takeguchi et al., 2015).
Propiedades
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-24-16-4-2-13(12-15(16)18)3-5-17(23)21-9-6-14(7-10-21)22-11-8-19-20-22/h2,4,8,11-12,14H,3,5-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXMMAZKGCQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Isopropylphenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2687257.png)
![(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2687258.png)
![Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2687260.png)



![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687270.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2687271.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B2687272.png)

